(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,5-dimethylphenyl)butanamide
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Overview
Description
The compound “(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)BUTANAMIDE” is a synthetic organic molecule that features a complex structure with multiple functional groups It is characterized by the presence of a chlorinated nitrophenyl group, a formamido group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Nitration and Chlorination:
Formylation: The addition of a formamido group to the nitrophenyl ring.
Coupling Reaction: The formation of the butanamide backbone through a coupling reaction with the dimethylphenyl group.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products
Aminophenyl Derivatives: From reduction of the nitro group.
Substituted Phenyl Derivatives: From substitution of the chloro group.
Scientific Research Applications
This compound could have several applications in scientific research:
Medicinal Chemistry: As a potential inhibitor of enzymes or receptors.
Biological Studies: To study the effects on cellular pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its interaction with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)PROPIONAMIDE
- (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3,5-DIMETHYLPHENYL)PENTANAMIDE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H19ClN4O4 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(3,5-dimethylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O4/c1-11-6-12(2)8-15(7-11)21-18(25)9-13(3)22-23-19(26)14-4-5-17(24(27)28)16(20)10-14/h4-8,10H,9H2,1-3H3,(H,21,25)(H,23,26)/b22-13+ |
InChI Key |
ULRVVHKRMDSJFR-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C)C |
Origin of Product |
United States |
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